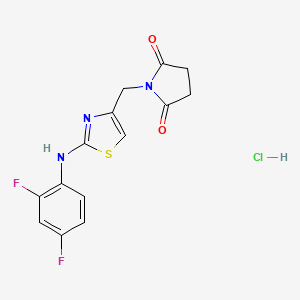
1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one” is a derivative of 1H-Indole, 2,3-dihydro- . The molecular formula is C8H9N and the molecular weight is 119.1638 .
Synthesis Analysis
The synthesis of similar compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of the compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a hexadehydro-Diels–Alder domino reaction, intramolecular cyclization, and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.1638 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Biological Activity
- Imidazolidin-4-ones, derivatives similar to 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one, are utilized in stereoselective synthesis processes. They serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis, showing significant importance in the modification of bioactive oligopeptides (Ferraz et al., 2007). Additionally, derivatives like marsanidine indicate potential medical uses due to their selectivity as alpha 2-adrenoceptor ligands, with applications ranging from antihypertensive to neuroprotective effects (Sa̧czewski et al., 2008).
Controlled Release of Fragrant Molecules
- In practical applications, imidazolidin-4-ones act as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. This demonstrates their utility in the fragrance industry for delivering scent molecules in a controlled manner (Trachsel et al., 2012).
Catalytic Synthesis
- The catalytic synthesis of imidazolidin-2-ones, including methods involving palladium-catalyzed reactions, showcases their application in creating structurally diverse and potentially bioactive molecules through efficient synthetic strategies (Fritz et al., 2006). These methods highlight the compound's relevance in medicinal chemistry and drug development.
Antimalarial Activity
- Imidazolidin-4-one derivatives of primaquine have been synthesized and evaluated as potential antimalarial agents, illustrating the compound's role in the development of new therapeutic agents. These derivatives exhibit promising preliminary results in antimalarial activity, underscoring the importance of structural modification for enhancing drug efficacy (Gomes et al., 2004).
Antibacterial and Antifungal Activities
- Synthesis and evaluation of new imidazolidin-2-ones and their derivatives have demonstrated significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, with various synthesized compounds showing promising efficacy against a range of microbial pathogens (Ammar et al., 2016).
Eigenschaften
IUPAC Name |
1-(1,3-dihydroisoindole-2-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWSFKBIHPMHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)

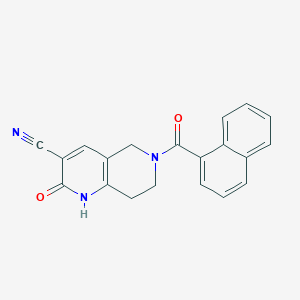
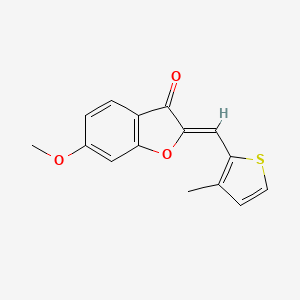
![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)


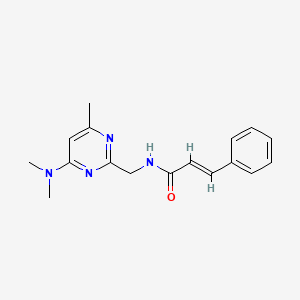
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)
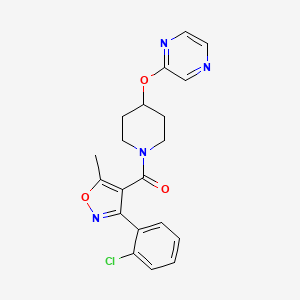

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)
